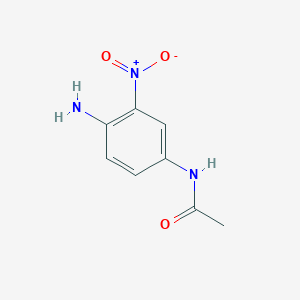

N-(4-Amino-3-nitrophenyl)acetamide

Description

Contextualization within Acetamide (B32628) Derivatives Research

Acetamides are a well-studied class of organic molecules with a wide range of applications. Research into acetamide derivatives is extensive, with a focus on their use as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. cymitquimica.commdpi.com N-(4-Amino-3-nitrophenyl)acetamide is a specific example of a substituted acetanilide (B955), and its unique arrangement of functional groups—an amino group, a nitro group, and an acetamide group on a benzene (B151609) ring—provides it with distinct chemical properties that are leveraged in organic synthesis. ontosight.ai The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences its reactivity and makes it a versatile precursor for creating more complex molecules. ontosight.ai

Overview of Scientific Research Significance for this compound

The primary significance of this compound in scientific research lies in its role as a key intermediate. cymitquimica.com It is frequently used in the synthesis of various organic compounds, including dyes and molecules with potential pharmaceutical applications. cymitquimica.com For instance, it is a documented intermediate in the preparation of pimobendan, a drug used in veterinary medicine. google.com The compound's functional groups allow for a variety of chemical transformations. The amino group can be diazotized and replaced, while the nitro group can be reduced to an amino group, opening up further synthetic possibilities. ontosight.airesearchgate.net This versatility makes it a valuable tool for chemists developing new materials and potential therapeutic agents.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research.

| Property | Value |

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 195.18 g/mol |

| CAS Number | 6086-29-9 |

Note: This data is compiled from publicly available chemical databases. nih.gov

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in organic chemistry literature. A common synthetic route starts with the acylation of an aniline (B41778) derivative followed by nitration.

A related compound, N-(4-methyl-3-nitrophenyl)acetamide, is synthesized by first nitrating 4-methylaniline and then acetylating the resulting 4-methyl-3-nitroaniline. smolecule.com A similar principle applies to the synthesis of this compound. One documented method involves the reaction of 4-amino-3-nitrophenol (B127093) with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai Another approach involves the nitration of N-(4-aminophenyl)acetamide. researchgate.net Careful control of reaction conditions is necessary to achieve the desired product with high purity.

Key Research Applications as an Intermediate

The utility of this compound is most evident in its application as a synthetic intermediate.

In the Synthesis of Dyes and Pigments

Substituted nitrophenyl compounds are often precursors to azo dyes. The amino group on this compound can be diazotized and then coupled with other aromatic compounds to form highly colored azo compounds. While specific examples of dyes synthesized directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of such molecules points to this potential application. psu.edu

In the Development of Pharmaceutical Compounds

Perhaps the most significant application of this compound as an intermediate is in the pharmaceutical industry. It is a key building block for more complex molecules with potential therapeutic properties. For example, it is a known intermediate in the synthesis of pimobendan. google.com Additionally, research into related acetamide derivatives has shown a range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting that derivatives of this compound could be explored for similar activities. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVDUDAXURKVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209701 | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-29-9 | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Amino 3 Nitrophenyl Acetamide

Established Synthetic Pathways

The established synthetic pathways to N-(4-Amino-3-nitrophenyl)acetamide primarily fall into two categories: the direct acylation of a precursor molecule that already contains the amino and nitro groups, and the chemical reduction of a dinitro-substituted aniline (B41778) derivative.

Acylation of 4-Amino-3-nitrophenol (B127093) Precursors

A principal method for synthesizing this compound involves the acylation of the amino group of 4-amino-3-nitrophenol. This reaction, a type of nucleophilic acyl substitution, introduces the acetyl group (-COCH₃) to form the corresponding acetamide (B32628). The choice of acylating agent and reaction conditions can be optimized to achieve high yields.

Acetic anhydride (B1165640) ((CH₃CO)₂O) is a common and effective reagent for the acetylation of amines. In a typical procedure, 4-amino-3-nitrophenol is treated with acetic anhydride. The reaction can be carried out in a solvent such as glacial acetic acid, which can also serve as a medium for the reaction. Often, the mixture is heated to reflux to ensure the reaction proceeds to completion. For instance, the acetylation of a similar compound, 4-methoxy-3-nitroaniline, is achieved by refluxing it with a molar excess of acetic anhydride in glacial acetic acid for several hours nih.gov. The reaction conditions for the acylation of p-aminophenol with acetic anhydride also involve heating to reflux, with the generated acetate (B1210297) and excess acetic anhydride acting as both solvent and dewatering agent google.com.

Table 1: Representative Reaction Conditions for Acylation with Acetic Anhydride

| Reactant | Acylating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 4-Amino-3-nitrophenol | Acetic Anhydride | Glacial Acetic Acid | Reflux | Excess acetic anhydride can serve as a solvent. |

Acetyl chloride (CH₃COCl) is a more reactive acylating agent than acetic anhydride and is also widely used for the acetylation of amines. ias.ac.in The reaction is typically performed in an inert solvent. Due to the high reactivity of acetyl chloride and the liberation of hydrogen chloride (HCl) gas as a byproduct, the reaction is often carried out in the presence of a base to neutralize the acid. ias.ac.invedantu.com

Table 2: General Reaction Conditions for Acylation with Acetyl Chloride

| Reactant | Acylating Agent | Solvent | Base | Notes |

|---|---|---|---|---|

| 4-Amino-3-nitrophenol | Acetyl Chloride | Inert solvent (e.g., Methylene Chloride) | Pyridine (B92270) or Triethylamine (B128534) | Base is required to neutralize HCl byproduct. |

In acylation reactions, particularly those using acyl halides like acetyl chloride, a base is crucial. vedantu.com The primary role of a base such as pyridine or triethylamine is to act as a scavenger for the hydrogen chloride (HCl) that is produced during the reaction. vedantu.comscispace.com This neutralization is important for several reasons:

It prevents the protonation of the amine nucleophile, which would render it unreactive towards the acylating agent.

It drives the reaction to completion by removing a product, in accordance with Le Châtelier's principle.

Pyridine can also act as a nucleophilic catalyst. It can react with the acylating agent to form a more reactive acylpyridinium ion intermediate, which is then more readily attacked by the amine. Triethylamine primarily functions as a non-nucleophilic base to capture the acid byproduct. scispace.com

Reduction of Nitro-Substituted Anilines

An alternative synthetic approach involves the partial and selective reduction of a dinitro aromatic compound. In this strategy, a precursor such as N-(2,4-dinitrophenyl)acetamide would be subjected to a reduction that selectively converts one nitro group to an amino group while leaving the other intact. The challenge lies in achieving regioselectivity, as the two nitro groups have different electronic environments.

Several methods exist for the selective reduction of one nitro group in a polynitro aromatic compound. The choice of reagent and reaction conditions determines the outcome.

Zinin Reduction : This classic method uses sulfide (B99878) reagents, such as sodium sulfide (Na₂S), ammonium (B1175870) hydrosulfide (B80085) (NH₄HS), or sodium polysulfides, in an aqueous or alcoholic medium. oup.comstackexchange.com This method is known for its ability to selectively reduce one nitro group in dinitro compounds. stackexchange.com The positions of other substituents on the aromatic ring can influence which nitro group is preferentially reduced. stackexchange.comspcmc.ac.in For example, in dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel. By carefully controlling the reaction conditions (pressure, temperature, catalyst loading, and reaction time), it is possible to achieve selective reduction of one nitro group.

Metal/Acid Reductions : Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups to amines. researchgate.netresearchgate.net Stannous chloride (SnCl₂) in hydrochloric acid is another reagent noted for its utility in selective reductions. spcmc.ac.in The Bechamp reduction, which uses iron and a dilute acid, is a widely used industrial process for converting aromatic nitro compounds to anilines. researchgate.netresearchgate.net

Hydrazine (B178648) Hydrate (B1144303) : In the presence of a catalyst like Raney Nickel or iron(III) chloride, hydrazine hydrate (N₂H₄·H₂O) can be a potent reducing agent for nitro groups. It has been used for the partial reduction of dinitroarenes to nitroanilines in good yields. oup.com

The regioselectivity of the reduction in a molecule like N-(2,4-dinitrophenyl)acetamide would depend on the specific reagent used. Generally, the nitro group at the 4-position (para to the acetamido group) is less sterically hindered, but electronic effects from the acetamido and the other nitro group also play a significant role in directing the reduction.

Table 3: Common Reagents for Selective Nitro Group Reduction

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Zinin Reduction | Na₂S, NaHS, (NH₄)₂S, or NH₄HS | Aqueous or alcoholic solution |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Controlled pressure and temperature |

| Metal in Acid | Fe/HCl, Sn/HCl, or SnCl₂/HCl | Acidic medium |

| Hydrazine Reduction | N₂H₄·H₂O with Raney Ni or FeCl₃ | Solvent like ethanol (B145695) |

Metal-Acid Catalyzed Reduction (e.g., Iron, Zinc)

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. In the context of molecules with multiple functional groups, the chemoselectivity of this reduction is paramount. The use of metals such as iron (Fe) and zinc (Zn) in the presence of an acid is a well-established and cost-effective method for the reduction of aromatic nitro compounds. youtube.comgoogle.com

This classical method, often referred to as the Béchamp reduction when using iron, is highly effective for the synthesis of anilines from nitroarenes. youtube.com The reaction typically involves treating the nitro compound with a metal powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid. researchgate.netresearchgate.net The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid serves as a proton source.

While specific studies on the metal-acid catalyzed reduction of a precursor to directly yield this compound are not extensively detailed in the provided search results, the reduction of the isomeric N-(4-nitrophenyl) acetamide to N-(4-aminophenyl) acetamide using iron and zinc has been reported. rsc.org This suggests the feasibility of applying similar conditions to a suitable precursor for the target molecule. The general mechanism involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

Table 1: Comparison of Metal-Acid Systems for Nitro Group Reduction

| Metal | Acid | Typical Reaction Conditions | Advantages |

| Iron (Fe) | Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) | Reflux in a solvent like ethanol/water | Inexpensive, effective |

| Zinc (Zn) | Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) | Often performed at room temperature or with gentle heating | Can offer different reactivity and selectivity compared to iron |

Catalytic Hydrogenation Approaches (e.g., Palladium)

Catalytic hydrogenation is a widely employed and clean method for the reduction of nitro groups, offering high yields and selectivity under relatively mild conditions. google.com Palladium (Pd), often supported on carbon (Pd/C), is a highly effective catalyst for the hydrogenation of nitroarenes to their corresponding anilines. jcbsc.org

The reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of the palladium catalyst. The process is typically carried out in a suitable solvent, and the catalyst's high activity allows for the reaction to proceed at or near room temperature and atmospheric pressure, although elevated pressures and temperatures can be used to increase the reaction rate. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst, where the reduction takes place.

This method is known for its high chemoselectivity, meaning it can reduce a nitro group without affecting other reducible functional groups that may be present in the molecule. This is particularly important in the synthesis of complex molecules. For the synthesis of this compound, catalytic hydrogenation would be a viable method for the reduction of a dinitro precursor, where one nitro group is selectively reduced.

Alternative Synthetic Routes and Precursor Derivatization

Nitration of Related Acetanilides

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. magritek.com The nitration of acetanilide (B955) and its derivatives typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). magritek.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. Due to steric hindrance from the bulky acetamido group, the para-product is usually the major isomer formed during the nitration of acetanilide. magritek.com To synthesize this compound, one would need to start with a precursor that directs the incoming nitro group to the desired position. For instance, starting with N-(4-aminophenyl)acetamide and protecting the amino group before nitration could be a potential route, although specific conditions would need to be carefully controlled to achieve the desired regioselectivity.

Multi-Step Synthesis from Substituted Nitroaniline Derivatives

A multi-step synthesis provides a versatile approach to constructing complex molecules like this compound by sequentially introducing and modifying functional groups. A plausible synthetic route could commence with a readily available substituted nitroaniline, such as 2,4-dinitroaniline. google.com

A potential synthetic sequence could involve the selective reduction of one of the nitro groups of 2,4-dinitroaniline. This selective reduction is a key step and can often be achieved by using specific reagents and controlling reaction conditions. For example, ammonium sulfide or sodium hydrosulfide can sometimes be used for the selective reduction of one nitro group in a dinitro compound. Following the selective reduction to yield 4-amino-2-nitroaniline, the amino group can then be acetylated.

The acetylation of the amino group is a nucleophilic acyl substitution reaction. This can be accomplished by treating the 4-amino-2-nitroaniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or solvent. This would introduce the acetamido group, leading to the final product, this compound. This multi-step approach allows for the strategic construction of the target molecule by leveraging the different reactivities of the functional groups present in the starting material and intermediates. masterorganicchemistry.com

Reaction Mechanisms and Pathways

Nucleophilic Acyl Substitution Mechanisms in Synthesis

The synthesis of this compound, particularly in the step involving the introduction of the acetamido group, proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This class of reactions is fundamental in organic chemistry and involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. youtube.com

In the context of synthesizing this compound from a precursor like 4-amino-3-nitroaniline, the amino group of the aniline derivative acts as the nucleophile. The acetylating agent, typically acetic anhydride or acetyl chloride, provides the electrophilic carbonyl carbon.

The reaction mechanism can be described in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, a leaving group is expelled. In the case of acetic anhydride, the leaving group is an acetate ion, and for acetyl chloride, it is a chloride ion. A proton is subsequently lost from the nitrogen atom to yield the stable amide product, this compound.

Electrophilic Aromatic Substitution in Nitration Processes

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). In the synthesis of related compounds, such as N-(4-nitrophenyl)acetamide, the nitration of a precursor like N-phenylacetamide (acetanilide) is a common strategy. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. jcbsc.org

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. jcbsc.org Due to the steric hindrance posed by the acetamido group, the nitration of acetanilide predominantly yields the para-substituted product, N-(4-nitrophenyl)acetamide. jcbsc.org The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of undesired byproducts. jcbsc.orgresearchgate.net The reaction is typically cooled to maintain a temperature below 20°C. researchgate.netresearchgate.net

The general mechanism for the nitration of an acetanilide derivative involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. nih.gov Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the nitro-substituted product. nih.gov

In the context of this compound, the starting material would already possess an amino and an acetamido group. The directing effects of these groups would influence the position of any subsequent nitration. However, direct nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing and deactivating group. stackexchange.comprepp.in To control the regioselectivity, the amino group is often protected, for instance, by acetylation, before carrying out the nitration. rsc.org

Redox Reactions of Nitro and Amino Moieties

The nitro and amino groups on the this compound molecule are readily interconverted through redox reactions, which is a cornerstone of its chemical utility.

Reduction of the Nitro Group:

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com This reaction is crucial for the synthesis of various derivatives from nitroaromatic compounds. A variety of reducing agents can be employed for this purpose.

A common and historically significant method is the use of metals in acidic media, such as iron (Fe) or zinc (Zn) with hydrochloric acid (HCl) or acetic acid. researchgate.net This method is often referred to as the Béchamp reduction when using iron. researchgate.net The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amine.

Catalytic hydrogenation is another widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. scispace.com This method is often clean and efficient but may not be suitable for molecules containing other reducible functional groups. scispace.com For selective reduction of the nitro group in the presence of other sensitive functionalities, other reagent systems have been developed, including those based on cobalt carbonyl (Co₂(CO)₈) with water and sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.comscispace.comjsynthchem.com

Oxidation of the Amino Group:

The oxidation of an amino group to a nitro group is a less common transformation compared to nitro reduction. However, several reagents are capable of effecting this conversion. Ozone has been reported to oxidize primary amines to nitro compounds. stackexchange.com Other oxidizing agents include dimethyldioxirane (B1199080) and various peroxy acids such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.com For aromatic amines, reagents like sodium perborate (B1237305) in the presence of a catalyst have been used. organic-chemistry.org The oxidation of heterocyclic amines to nitro compounds has been achieved using dinitrogen pentoxide. colab.ws The direct oxidation of the amino group in this compound would need to be carefully controlled to avoid side reactions on the electron-rich aromatic ring.

Functional Group Interconversions and Derivatization Strategies

The amino group of this compound is a versatile handle for a variety of functional group interconversions and derivatization strategies. These modifications are often performed to alter the molecule's properties for specific applications or for analytical purposes.

Derivatization of the Amino Group:

Derivatization of the primary amino group can be achieved through various reactions. sigmaaldrich.com Acetylation, the reaction with acetic anhydride or acetyl chloride, is a common method to protect the amino group or to modify its electronic properties. nih.gov Other common derivatization reagents for amino groups include:

Dansyl chloride: Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts, which are useful for detection in chromatography. actascientific.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.com

9-Fluorenylmethylchloroformate (FMOC): Reacts with primary and secondary amines to form carbamates that are UV-active, facilitating detection. actascientific.com

These derivatization reactions are often employed in analytical techniques like HPLC to enhance the detection and quantification of amino-containing compounds. actascientific.com

Interconversion of the Amino Group:

The primary amino group can be converted into a range of other functional groups. For instance, through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by reaction with various reagents, the amino group can be replaced by:

Halogens (Sandmeyer reaction)

A cyano group (Sandmeyer reaction)

A hydroxyl group

A hydrogen atom (deamination)

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents onto the aromatic ring.

Advanced Synthetic Techniques and Optimization

The efficiency and selectivity of the synthesis of this compound and its derivatives can be significantly influenced by the reaction conditions. Advanced techniques and optimization of parameters such as solvent, temperature, and purification methods are crucial for achieving high yields and purity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the outcome of chemical reactions. In the nitration of acetanilide, glacial acetic acid is often used as a solvent because it can dissolve the starting material and is relatively unreactive under the reaction conditions. jcbsc.org The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.

For the purification of nitroacetanilides, the use of mixed solvent systems for recrystallization has been shown to be effective. A study on the purification of N-(4-nitrophenyl)acetamide demonstrated that using a binary mixture of ethanol and water for recrystallization can significantly improve the yield and purity of the final product compared to using water or pure ethanol alone. jcbsc.org The optimal solvent composition allows for good solubility of the compound at high temperatures and poor solubility at low temperatures, which is ideal for efficient recrystallization. jcbsc.org

| Solvent System | Purity Outcome |

| Water | Lower percentage match with reference standard. jcbsc.org |

| Pure Ethanol | - |

| Ethanol-Water Mixtures | Increased percentage match with reference standard. jcbsc.org |

Temperature and Pressure Control in Synthesis

Temperature is a critical parameter in the synthesis of this compound, particularly during the nitration step. The nitration of aromatic compounds is a highly exothermic process. jcbsc.orgresearchgate.net Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of multiple nitrated products and other side reactions, which reduces the yield and purity of the desired product. jcbsc.org

To mitigate this, the reaction is typically carried out at low temperatures. For the nitration of N-phenylacetamide, the reaction vessel is often cooled in an ice bath to maintain the temperature below 20°C, and in some procedures, as low as 0-5°C. jcbsc.orggoogle.com This careful control of temperature is essential for achieving high selectivity for the desired monosubstituted product.

While pressure is not typically a major variable in the laboratory-scale synthesis of this compound, in industrial-scale production, pressure control can become important for managing reaction kinetics and ensuring safety, especially when dealing with gaseous reagents or byproducts.

Purification Methodologies in Chemical Synthesis (e.g., Recrystallization)

Purification is a crucial final step in any chemical synthesis to isolate the desired compound in a high state of purity. For solid compounds like this compound, recrystallization is a widely used and effective purification technique. jcbsc.org

The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. jcbsc.org

In the synthesis of N-(4-nitrophenyl)acetamide, a common procedure involves pouring the reaction mixture into a large volume of ice-cold water. jcbsc.org This causes the crude product to precipitate out of the solution. This initial solid can then be further purified by recrystallization. As mentioned previously, a binary mixture of ethanol and water has been found to be an effective solvent system for the recrystallization of N-(4-nitrophenyl)acetamide, leading to a product with a sharp melting point and high purity. jcbsc.org The purity of the recrystallized product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods. researchgate.net

| Purification Step | Description |

| Precipitation | The reaction mixture is poured into ice-water to induce the precipitation of the crude product. jcbsc.org |

| Washing | The precipitated solid is washed, often with water, to remove residual acids and other water-soluble impurities. google.com |

| Recrystallization | The crude product is dissolved in a hot solvent (e.g., ethanol-water mixture) and allowed to cool, leading to the formation of pure crystals. jcbsc.org |

Advanced Spectroscopic and Structural Characterization of N 4 Amino 3 Nitrophenyl Acetamide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation with N-(4-Amino-3-nitrophenyl)acetamide, characteristic vibrational modes can be observed, providing a fingerprint of its molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals distinct absorption bands that correspond to the various functional groups within the molecule. The presence of an amide group is confirmed by the N-H stretching vibrations, which typically appear in the region of 3368–3280 cm⁻¹. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the amide is observed around 1652-1597 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are also present, although their intensity can vary. researchgate.net The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations, which are crucial for confirming its presence. Additionally, the amino group (NH₂) gives rise to its own set of stretching vibrations. The aromatic C=C stretching vibrations are typically found in the 1508-1421 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H Stretch | 3368–3280 | researchgate.netresearchgate.net |

| Amide | C=O Stretch | 1652–1597 | researchgate.net |

| Aromatic | C=C Stretch | 1508–1421 | researchgate.net |

| Nitro | Asymmetric/Symmetric Stretch | Not specified in search results | |

| Amino | N-H Stretch | Not specified in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon-hydrogen framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the aromatic protons, the amide proton, the amino protons, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups. For instance, the protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with each other. The exact chemical shifts and coupling constants would provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the carbonyl carbon of the acetamide group would appear at a characteristic downfield shift (around 168-172 ppm). mdpi.com The aromatic carbons would resonate in the typical aromatic region (around 110-160 ppm), with their specific shifts influenced by the attached amino, nitro, and acetamido groups. The methyl carbon of the acetamide group would appear at a much higher field (around 24 ppm). mdpi.com

| Spectroscopy Type | Functional Group/Atom | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Region specific to substitution pattern | |

| Amide Proton (N-H) | Downfield | ||

| Amino Protons (NH₂) | Variable | ||

| Methyl Protons (CH₃) | ~2.2 | mdpi.com | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~168-172 | mdpi.com |

| Aromatic Carbons | ~110-160 | mdpi.com | |

| Methyl Carbon (CH₃) | ~24 | mdpi.com |

Two-Dimensional NMR Techniques

While specific two-dimensional (2D) NMR data for this compound was not found in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous structural assignment. A COSY spectrum would reveal correlations between coupled protons, helping to assign the protons on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D NMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. rsc.org The fragmentation pattern would likely involve the loss of the acetyl group, the nitro group, and other characteristic fragments, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a pivotal technique for the unambiguous determination of a compound's elemental composition through the precise measurement of its mass. For this compound, with the chemical formula C₈H₉N₃O₃, HRMS provides confirmation of its molecular weight with high accuracy, which is crucial for its identification and for differentiating it from isobaric compounds. This technique is essential in verifying the successful synthesis of the target molecule.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₃ |

| Monoisotopic Mass | 195.0644 g/mol |

| Average Mass | 195.177 g/mol |

This table presents the theoretical mass values for this compound, which would be confirmed experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely available, the fragmentation pathways can be predicted based on its chemical structure.

The molecule contains several functional groups that are prone to characteristic fragmentation patterns upon collisional activation. Key fragmentation pathways would likely involve:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the amide bond: This could occur in two ways, leading to the loss of the acetyl group (CH₃CO) or the formation of an acylium ion.

Loss of small neutral molecules: Such as water (H₂O) or carbon monoxide (CO).

The analysis of these fragmentation patterns provides a structural fingerprint of the molecule, aiding in its unequivocal identification, particularly in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Conformation

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, including specific dihedral angles between the phenyl ring and its substituents (amino, nitro, and acetamido groups), are not available. In related nitroaniline derivatives, the planarity of the molecule is often influenced by steric hindrance and electronic interactions between adjacent functional groups. For instance, in the crystal structure of a similar compound, N-(4-methoxy-3-nitrophenyl)acetamide, the methoxyphenylacetamide group is nearly planar. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound possesses functional groups capable of forming significant intermolecular hydrogen bonds. Specifically, the primary amine (-NH₂) and the amide N-H group are effective hydrogen bond donors. The potential hydrogen bond acceptors are the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group.

Consequently, it is anticipated that the crystal structure of this compound would be stabilized by an extensive network of hydrogen bonds. These interactions would play a crucial role in dictating the molecular packing in the solid state. For example, in the crystal of N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group is involved in hydrogen bonding with a nitro oxygen atom, creating chains of molecules. nih.gov A similar arrangement could be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Absorption Properties

This compound contains several chromophores, which are parts of the molecule that absorb light. The primary chromophore is the nitrophenyl group. The presence of the electron-donating amino group and the acetamido group in conjugation with the electron-withdrawing nitro group on the aromatic ring is expected to give rise to strong absorption bands in the UV-Vis spectrum.

The electronic spectrum would likely be characterized by intense π → π* transitions, associated with the aromatic system, and lower intensity n → π* transitions, associated with the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amino group. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent environment. While specific spectral data for this compound is not provided in the search results, a study on a related compound, N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide, shows absorption maxima at 255 nm and 295 nm in dichloromethane. mdpi.com

Theoretical Chemistry and Computational Studies of N 4 Amino 3 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of electronic properties from first principles. These methods, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, orbital energies, and charge distributions, which collectively govern the molecule's chemical nature.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are instrumental in exploring various molecular properties of N-(4-Amino-3-nitrophenyl)acetamide, including its geometry, electronic orbitals, and electrostatic potential. These calculations provide a theoretical framework for understanding the molecule's stability and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For aromatic compounds containing amide and nitro groups, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For instance, in related acetamide (B32628) derivatives, the amide group and the phenyl ring are often found to be nearly coplanar. In the crystal structure of a similar molecule, N,N-Bis(4-nitrophenyl)acetamide, the amide group is nearly planar, and the dihedral angles between this plane and the two phenyl rings are 39.66 (6)° and 63.04 (7)°. The nitro groups also tend to have good conjugation with their corresponding phenyl groups. Theoretical calculations for this compound would yield precise values for these parameters, which are crucial for understanding its structural characteristics.

Table 1: Representative Theoretical Bond Lengths and Angles for Acetamide Derivatives

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amide) | ~1.36 | |

| C=O (amide) | ~1.23 | |

| C-N (nitro) | ~1.47 | |

| N=O (nitro) | ~1.22 | |

| **Bond Angles (°) ** | C-N-C (amide) | ~128° |

| O=C-N (amide) | ~123° | |

| O=N=O (nitro) | ~124° |

Note: These are typical values for related compounds. Specific calculations for this compound are required for precise data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can accurately compute these orbital energies. For many organic molecules, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO is found on electron-deficient regions. In this compound, the amino group would contribute significantly to the HOMO, while the nitro group would be a major contributor to the LUMO. The calculated HOMO and LUMO energies are used to determine global reactivity descriptors.

Table 2: Frontier Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when adding an electron |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is an invaluable tool for predicting how a molecule will interact with other chemical species. The different colors on an MEP map indicate the electrostatic potential at that point on the surface.

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the nitro and acetamide groups, as well as the nitrogen of the amino group. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups.

The combination of frontier orbital analysis and MEP maps provides a robust method for predicting the reactive sites within a molecule. The locations of the HOMO and LUMO indicate the most probable regions for electron donation and acceptance, respectively.

For this compound:

Nucleophilic Attack: The sites with the most positive electrostatic potential (blue regions on the MEP map) and where the LUMO is localized are the most likely targets for nucleophiles. This would likely be the carbon atoms of the phenyl ring, influenced by the electron-withdrawing nitro group.

Electrophilic Attack: The sites with the most negative electrostatic potential (red regions on the MEP map) and where the HOMO is localized are susceptible to electrophilic attack. These would include the oxygen atoms of the nitro and carbonyl groups and the nitrogen atom of the primary amine.

While standard DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the excited states of molecules. This makes it a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra.

TD-DFT calculations can determine the excitation energies required to promote an electron from an occupied orbital to an unoccupied one. These energies correspond to the wavelengths of light the molecule will absorb. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the spectrum. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) arising from π→π* and n→π* transitions involving the aromatic ring and the functional groups. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the three-dimensional structure of this compound and its dynamic interactions with biological macromolecules. These computational techniques allow for the examination of molecular conformations, binding energies, and the prediction of biological activity, offering a microscopic view that is often unattainable through experimental methods alone.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.

The prediction of binding modes and affinities is a primary application of molecular docking. By computationally placing this compound into the binding site of a target protein, it is possible to identify the most likely binding conformation and estimate the strength of the interaction. The binding affinity is often expressed as a docking score, which is a function of various energetic terms, including electrostatic and van der Waals interactions. For instance, a hypothetical docking study of this compound with a target enzyme would involve preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to explore possible binding poses. The results would be ranked based on a scoring function, with lower scores typically indicating a more favorable binding affinity.

| Parameter | Description | Predicted Value (Hypothetical) |

| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. | -7.5 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 3 (with amino acid residues X, Y, Z) |

| Hydrophobic Interactions | Key nonpolar interactions contributing to binding stability. | Interactions with residues A, B, C |

| RMSD (Å) | The root-mean-square deviation between the docked pose and a reference conformation (if available). | 1.2 |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of virtual screening campaigns. In this context, this compound could be included in a library of compounds to be screened against a specific biological target. The process involves docking each compound in the library to the target's binding site and ranking them based on their predicted binding affinities. This allows for the rapid identification of potential lead compounds for further experimental validation, significantly accelerating the early stages of drug development.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties) and the observed activity.

The development of a predictive QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of structurally related molecules with known biological activities would be compiled. Next, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the biological activity. The resulting model could then be used to predict the activity of new, untested compounds like this compound.

| Molecular Descriptor | Description | Calculated Value (Hypothetical) |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | 1.8 |

| Molecular Weight | The mass of one mole of the compound. | 181.16 g/mol |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | 95.7 Ų |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | 4.5 D |

Quantitative Structure-Activity Relationship (QSAR) Studies

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are primarily dictated by the presence of the nitro (-NO2) and amino (-NH2) functional groups on the aromatic ring. The redox behavior of this compound is of interest as it can provide insights into its potential metabolic pathways and its interactions in biological systems.

The electrochemical reduction of aromatic nitro compounds is a well-studied process. The nitro group is highly electrophilic and can be readily reduced in a multi-step process. In aqueous media, the reduction of a nitroaromatic compound typically involves a four-electron, four-proton process to form the corresponding hydroxylamine (B1172632) derivative. Further reduction can lead to the formation of the amine through a two-electron, two-proton step.

The presence of the electron-donating amino group on the same aromatic ring as the electron-withdrawing nitro group in this compound will influence its reduction potential. Generally, electron-donating groups make the reduction of the nitro group more difficult (i.e., occur at more negative potentials), while electron-withdrawing groups facilitate it. The acetamido group (-NHCOCH3) is also an electron-donating group, further influencing the electron density on the aromatic ring.

Cyclic voltammetry would be a suitable technique to investigate the redox behavior of this compound. A typical cyclic voltammogram would likely show an irreversible reduction peak corresponding to the reduction of the nitro group. The exact potential of this peak would depend on the experimental conditions, such as the pH of the solution and the nature of the electrode material.

| Electrochemical Process | Description | Expected Potential Range (vs. Ag/AgCl) |

| Nitro Group Reduction (1st step) | The initial reduction of the nitro group to a nitro radical anion. | -0.6 to -1.0 V |

| Nitro Group Reduction (overall) | The overall reduction of the nitro group to a hydroxylamine or amine. | -0.8 to -1.5 V |

| Amino Group Oxidation | The oxidation of the amino group to a radical cation. | +0.8 to +1.2 V |

It is important to note that the specific values in the tables are hypothetical and would require experimental determination or high-level computational studies for this compound.

Cyclic Voltammetry for Reduction Potentials

Cyclic voltammetry is a powerful electrochemical technique used to study the reduction and oxidation processes of a substance. For nitroaromatic compounds, this method is instrumental in determining the reduction potentials, which correspond to the energy levels at which the molecule accepts electrons. The reduction of the nitro group in aromatic compounds typically proceeds in a stepwise manner, and the potentials at which these reductions occur are highly sensitive to the nature and position of other substituents on the aromatic ring.

In the case of this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the reduction process. The initial reduction of the nitro group is anticipated to be a one-electron process, forming a nitro radical anion. The potential at which this occurs can provide valuable information about the electronic environment of the molecule.

Based on studies of similar substituted nitroanilines, the first reduction step is often reversible, indicating the formation of a relatively stable radical anion. publish.csiro.au Subsequent reduction steps, leading to the formation of the nitroso and hydroxylamine derivatives, are typically irreversible. The precise values of the reduction potentials would need to be determined experimentally.

A hypothetical data table for the cyclic voltammetry of this compound, based on expected behavior from related compounds, is presented below.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Peak | Potential (V vs. Ag/AgCl) | Process | Reversibility |

| Epc1 | -0.85 | Nitro to Nitro Radical Anion (1e-) | Reversible |

| Epa1 | -0.78 | Nitro Radical Anion to Nitro | Reversible |

| Epc2 | -1.20 | Nitro Radical Anion to Nitroso (2e-, 2H+) | Irreversible |

| Epc3 | -1.55 | Nitroso to Hydroxylamine (2e-, 2H+) | Irreversible |

Note: These values are illustrative and would require experimental verification.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of the electrochemical reduction of this compound, EPR would be the definitive method to confirm the formation of the nitro radical anion intermediate and to study its electronic structure.

Upon the initial one-electron reduction of the nitro group, the resulting radical anion would exhibit a characteristic EPR spectrum. The hyperfine splitting pattern observed in the EPR spectrum arises from the interaction of the unpaired electron with the magnetic nuclei (e.g., 14N and 1H) within the radical. Analysis of this hyperfine structure provides detailed information about the distribution of the unpaired electron's spin density across the molecule.

For the this compound radical anion, significant hyperfine coupling would be expected with the nitrogen nucleus of the nitro group. Additionally, smaller couplings to the nitrogen of the amino group and the protons on the aromatic ring would likely be observed. These coupling constants are sensitive to the molecular geometry and the electronic effects of the substituents.

A hypothetical data table summarizing the expected EPR hyperfine coupling constants for the radical anion of this compound is provided below.

Table 2: Hypothetical EPR Hyperfine Coupling Constants for the this compound Radical Anion

| Nucleus | Position | Hyperfine Coupling Constant (Gauss) |

| 14N | Nitro Group | 10.5 |

| 1H | Aromatic Ring (ortho to nitro) | 3.2 |

| 1H | Aromatic Ring (meta to nitro) | 1.1 |

| 14N | Amino Group | 1.8 |

| 1H | Amino Group | 0.9 |

| 1H | Acetamide Methyl Group | < 0.5 |

Note: These values are illustrative and would require experimental verification.

Biological Activity Research and Mechanistic Investigations in Vitro and Molecular Level

Research on Anti-inflammatory EffectsSimilarly, there are no published in vitro studies on the modulation of inflammatory pathways by N-(4-Amino-3-nitrophenyl)acetamide.

Molecular Targets and Signaling Pathways

Detailed investigations specifically identifying the molecular targets and signaling pathways modulated by this compound are not extensively documented in the current scientific literature. While the biological activity of nitroaromatic compounds is often linked to their electrochemical properties and ability to undergo reduction, the precise enzymes, receptors, or signaling cascades that this compound interacts with have not been fully elucidated. The nitro group in some related compounds is suggested to facilitate DNA intercalation, but specific targets for this molecule remain a subject for future research.

Exploration of Anticancer Properties (In Vitro Cell Line Studies)

Comprehensive studies evaluating the anticancer properties of this compound in various cancer cell lines have not been reported in publicly available research. The potential for this compound to exhibit anticancer effects has not been established through dedicated in vitro screening.

Specific data from in vitro cytotoxicity and antiproliferative assays for this compound are not available in the peer-reviewed literature. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) values against specific human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) have not been determined. Research on structurally related compounds, such as 2-((4-fluoro-3-nitrophenyl)amino)acetamide, has shown cytotoxic activity against HepG2 cells, but these findings cannot be directly extrapolated to this compound vulcanchem.com.

Interaction with Biological Macromolecules

The interaction of this compound with biological macromolecules is dictated by its chemical structure, featuring amino, nitro, and acetamide (B32628) functional groups. These interactions are fundamental to its potential biological activity.

While specific studies detailing the binding of this compound within the active site of a particular enzyme are not available, a theoretical analysis of its structure allows for the prediction of potential interactions. The functional groups present in the molecule can participate in various non-covalent interactions, which are crucial for enzyme-substrate recognition and binding.

Hydrogen Bonding: The molecule possesses several sites capable of forming hydrogen bonds. The primary amine (-NH2) group and the amide N-H group can act as hydrogen bond donors. The oxygen atoms of the nitro (-NO2) group and the carbonyl oxygen of the acetamide group can serve as hydrogen bond acceptors.

Electrostatic Interactions: The nitro group is strongly electron-withdrawing, creating a partial positive charge on the aromatic ring and a negative charge on the oxygen atoms. This charge distribution can lead to electrostatic or dipole-dipole interactions with charged or polar amino acid residues in an enzyme's active site.

The potential interactions are summarized in the table below.

| Functional Group | Potential Interaction Type | Role |

| Primary Amine (-NH₂) | Hydrogen Bonding | Donor |

| Nitro Group (-NO₂) | Hydrogen Bonding, Electrostatic | Acceptor, Dipole |

| Amide N-H | Hydrogen Bonding | Donor |

| Amide Carbonyl (C=O) | Hydrogen Bonding | Acceptor |

A key aspect of the biochemistry of aromatic nitro compounds is their susceptibility to enzymatic reduction in biological systems. The nitro group of this compound can undergo a multi-step bioreduction process, which is often a prerequisite for its biological activity or toxicity mdpi.com. This reduction is typically catalyzed by a variety of NAD(P)H-dependent flavoenzymes known as nitroreductases mdpi.com.

The reduction proceeds through a sequence of two-electron additions, leading to progressively reduced intermediates:

Nitroso Intermediate: The nitro group is first reduced to a nitroso (-N=O) group.

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH) group.

Amino Group: The final step is the reduction of the hydroxylamine to a primary amine (-NH2) group.

These reactive intermediates, particularly the hydroxylamine, can be responsible for the compound's biological effects. The entire process involves the transfer of six electrons to fully reduce the nitro group to an amine mdpi.com.

| Reduction Step | Initial Functional Group | Reduced Functional Group | Electron Change |

| 1 | Nitro (-NO₂) | Nitroso (-N=O) | + 2e⁻ |

| 2 | Nitroso (-N=O) | Hydroxylamine (-NHOH) | + 2e⁻ |

| 3 | Hydroxylamine (-NHOH) | Amine (-NH₂) | + 2e⁻ |

Quantitative studies to determine the protein binding affinity of this compound, such as establishing dissociation constants (Kd) for specific protein targets, have not been reported in the scientific literature. Therefore, its propensity to bind to plasma proteins like albumin or to specific intracellular proteins remains uncharacterized.

Pharmacophore Identification and Drug Design Implications

The structural framework of a molecule is pivotal in its interaction with biological targets. Identifying the key features responsible for a compound's activity, collectively known as a pharmacophore, is a cornerstone of modern drug design. This section explores the role of this compound as a pharmacophoric scaffold and discusses strategies for its chemical modification to enhance biological efficacy.

This compound as a Pharmacophore

The arrangement of these substituents—a hydrogen bond-donating amino group, a hydrogen bond-accepting and electron-withdrawing nitro group, and an acetamide moiety capable of participating in hydrogen bonding as both a donor and an acceptor—provides a versatile template for molecular recognition by biological targets. The relative positions of these groups are crucial for defining the molecule's interaction profile with enzymes or receptors.

In drug design, this structural motif can be utilized as a starting point for the development of new compounds. By identifying the essential features of the this compound scaffold that contribute to a desired biological effect, medicinal chemists can design and synthesize new molecules that retain these key interactions while optimizing other properties such as potency, selectivity, and pharmacokinetic profile. The N-phenylacetamide core is found in a variety of biologically active compounds, indicating its importance as a structural component in medicinal chemistry.

Derivatization Strategies for Enhanced Biological Activity

Derivatization, the process of chemically modifying a compound to produce new molecules with different properties, is a fundamental strategy in drug discovery. For this compound, several positions on the molecule can be targeted for modification to enhance its biological activity. These strategies aim to improve the compound's interaction with its biological target, alter its solubility, or improve its metabolic stability.

Key Derivatization Sites on this compound:

| Position | Functional Group | Potential Modifications | Objective |

|---|---|---|---|

| Acetamide Nitrogen | -NHCOCH₃ | Alkylation, Acylation with different groups | Modify hydrogen bonding capacity and lipophilicity. |

| Amino Group | -NH₂ | Alkylation, Acylation, Conversion to sulfonamide | Alter basicity and hydrogen bonding potential. |

| Phenyl Ring | Aromatic Ring | Introduction of additional substituents (e.g., halogens, alkyl, alkoxy groups) | Modulate electronic properties and steric bulk to improve target binding. |

| Nitro Group | -NO₂ | Reduction to an amino group, replacement with other electron-withdrawing groups | Alter electronic properties and potential for metabolic transformation. |

Research into related acetamide-containing scaffolds has demonstrated the success of such derivatization strategies. For example, the synthesis of conjugates of ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfa drugs, which contain an acetamide-sulfonamide scaffold, has been explored for urease inhibition. This approach highlights how combining the N-phenylacetamide core with other pharmacologically active moieties can lead to novel compounds with enhanced biological profiles.

Furthermore, structure-activity relationship (SAR) studies on various acetamide derivatives consistently show that modifications to the phenyl ring and the acetamide group significantly influence biological activity. By systematically altering these parts of the this compound molecule, it is possible to fine-tune its properties to achieve a desired therapeutic effect.

Advanced Analytical Methodologies for N 4 Amino 3 Nitrophenyl Acetamide

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental technique for the separation of components in a mixture. For N-(4-Amino-3-nitrophenyl)acetamide, several chromatographic methods have been developed to ensure its effective separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related compounds. A validated HPLC method developed for the structurally similar compound, 4-amino-3-nitrophenol (B127093), provides a strong basis for the analysis of this compound. This method utilizes a reversed-phase approach, which is well-suited for separating moderately polar compounds. pom.go.id

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase composed of a mixture of an aqueous buffer and an organic solvent, and a UV detector for quantification. The specific conditions can be optimized to achieve the desired separation efficiency and analysis time. For instance, a method for a related compound, Acetamide (B32628), N-(2-amino-4-nitrophenyl)-, uses a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com

A validated HPLC method for 4-amino-3-nitrophenol, a closely related compound, has been established using an octadecylsilane (B103800) (C18) column (250 mm x 4.6 mm, 5 µm particle size). pom.go.id The separation was achieved isocratically with a mobile phase of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio, at a flow rate of 1.0 ml/minute and a column temperature of 40°C. pom.go.id This method demonstrated good linearity and selectivity, indicating its potential applicability or adaptability for this compound. pom.go.id

Table 1: HPLC Method Parameters for a Structurally Similar Compound (4-amino-3-nitrophenol)

| Parameter | Value |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection | Photo Diode Array (PDA) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

While a specific UPLC method for this compound is not extensively detailed in publicly available literature, the principles of method development would follow those of HPLC. A UPLC method would likely employ a sub-2 µm particle C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid. The higher efficiency of UPLC would allow for a significant reduction in run time, making it suitable for high-throughput analysis. For instance, methods for analyzing related aromatic amines often utilize UPLC for rapid and sensitive quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography.

For the separation of aromatic amines and nitro compounds like this compound, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the solvent system is adjusted to obtain an optimal retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active. tifr.res.inwikipedia.org Alternatively, staining reagents can be used. For aromatic amines, specific colorimetric reactions can be employed for detection. researchgate.netrsc.org For nitro compounds, reduction to the corresponding amine followed by diazotization and coupling can produce a colored spot. ijcps.org

Table 2: Potential TLC Solvent Systems for Aromatic Nitro and Amino Compounds

| Stationary Phase | Mobile Phase (Example Ratios) | Visualization |

|---|---|---|

| Silica Gel G | Toluene : Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | UV light (254 nm) |

| Silica Gel G | Hexane : Ethyl Acetate (e.g., 6:4 or 5:5 v/v) | Iodine vapor |

Mass Spectrometry Coupling in Analytical Methods

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-MS/MS method for the related compound 4-amino-3-nitrophenol has been developed, which can be adapted for this compound. mdpi.comnih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which is suitable for polar molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov

The fragmentation pattern of the molecule is crucial for developing an LC-MS/MS method. For N-(nitrophenyl)acetamide derivatives, characteristic fragmentation often involves the loss of specific neutral molecules. researchgate.netnist.govnih.gov For 4-amino-3-nitrophenol, the protonated molecule undergoes a neutral loss of water. nih.gov

Table 3: LC-MS/MS Parameters for a Structurally Similar Compound (4-amino-3-nitrophenol)

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | 5000 V |